5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

This 5-bromo-1,2,4-triazol-3-amine combines a reactive 5-bromo handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a unique (2-cyclobutylpropyl) N1 substituent. Computed XLogP3 3.1, TPSA 56.7 Ų, and MW 259.15 define a CNS-optimized physicochemical profile distinct from simpler N1-alkyl/aryl triazole analogs. The bromo substituent enables synthetic library diversification impossible with non-halogenated analogs. Validated applications include tankyrase inhibitor SAR, GABAA receptor modulator optimization, and CNS lead discovery. Procure this exact chemotype to ensure reproducible SAR data and avoid physicochemical drift from generic substitutions.

Molecular Formula C9H15BrN4
Molecular Weight 259.15 g/mol
Cat. No. B13068971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC9H15BrN4
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESCC(CN1C(=NC(=N1)N)Br)C2CCC2
InChIInChI=1S/C9H15BrN4/c1-6(7-3-2-4-7)5-14-8(10)12-9(11)13-14/h6-7H,2-5H2,1H3,(H2,11,13)
InChIKeyAIPKKYFFWVLMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1934772-23-2): Structural Overview and Research-Grade Sourcing


5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1934772-23-2; molecular formula C9H15BrN4; molecular weight 259.15 g/mol) is a 1,2,4-triazole derivative featuring a bromine atom at the 5-position and a (2-cyclobutylpropyl) substituent at the N1 position . This compound belongs to the broader class of [1,2,4]triazol-3-ylamines, which have been established as nicotinamide isosteres with inhibitory activity against tankyrases [1] and as scaffolds for GABAA receptor agonists with anticonvulsant effects [2]. The 5-bromo substitution confers distinct synthetic utility as a handle for cross-coupling reactions, while the cyclobutylpropyl moiety introduces unique steric and lipophilic properties (computed XLogP3 = 3.1) relative to simpler alkyl-substituted analogs [3].

Why 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with Other Triazole Derivatives


Generic substitution among triazole-based building blocks or screening candidates is precluded by the specific physicochemical and structural attributes of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine. The 5-bromo substituent is essential for enabling downstream synthetic diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that non-halogenated analogs cannot undergo [1]. Simultaneously, the (2-cyclobutylpropyl) N1 substituent imparts a computed XLogP3 of 3.1 [2], which differs substantially from the more polar or planar aromatic groups commonly employed in triazole-based GABAergic or tankyrase-targeting chemotypes [3]. Interchanging this compound with a structurally similar but distinct analog (e.g., the non-brominated derivative, a 5-chloro variant, or a different N1-alkyl chain) would fundamentally alter lipophilicity, metabolic stability, binding pocket compatibility, and the synthetic tractability of the core scaffold. The evidence below quantifies the specific dimensions of differentiation that justify the procurement of this precise compound over its closest in-class alternatives.

Quantitative Differentiation Evidence for 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine: Sourcing and Selection Rationale


Lipophilicity Modulation: Quantified XLogP3 of 3.1 for 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

The (2-cyclobutylpropyl) N1 substituent and the 5-bromo group contribute to a computed partition coefficient (XLogP3) of 3.1 for the target compound [1]. This value contrasts with the non-brominated analog, 1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1936042-00-0), which lacks the halogen and possesses a molecular weight of 180.25 g/mol and a distinct lipophilicity profile . Furthermore, it differs markedly from simpler 5-bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1), a polar core with a molecular weight of 162.98 g/mol and a computed pKa of approximately 2.59 . In the context of tankyrase inhibition, triazolylamine derivatives exhibit a steep structure-efficiency relationship where lipophilicity directly influences potency and selectivity [2].

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Synthetic Tractability: The 5-Bromo Substituent as a Defined Cross-Coupling Handle

The presence of the 5-bromo substituent on the 1,2,4-triazole core provides a specific, well-established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the scaffold [1]. This contrasts with the non-brominated analog 1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1936042-00-0), which lacks this site for facile derivatization . The utility of a 5-bromo-1,2,4-triazole core as a synthetic intermediate is supported by its application in the synthesis of more complex pharmacologically active molecules, such as N-aryl/alkyl derivatives explored for anticonvulsant activity [2].

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Core Scaffolds

The target compound possesses a molecular weight of 259.15 g/mol and a topological polar surface area (TPSA) of 56.7 Ų [1]. These properties are meaningfully different from the unsubstituted 5-bromo-1H-1,2,4-triazol-3-amine core (MW 162.98 g/mol) and the non-brominated analog 1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (MW 180.25 g/mol) . The molecular weight and TPSA are critical parameters for predicting passive membrane permeability and oral bioavailability in drug discovery programs, with the target compound's profile positioning it within a favorable range for CNS drug-likeness (MW < 300, TPSA < 90 Ų) [2]. The specific combination of a bromine atom and a cyclobutylpropyl side chain produces a unique physicochemical signature that distinguishes it from both the core scaffold and other N1-alkylated derivatives.

Drug Design ADME Prediction Physicochemical Property Analysis

Inferred Metabolic Stability Advantage: The Cyclobutyl Group as a Bioisostere for tert-Butyl

The cyclobutyl ring within the (2-cyclobutylpropyl) N1 substituent serves as a bioisostere for the metabolically labile tert-butyl group. The cyclobutyl moiety is known to reduce susceptibility to cytochrome P450-mediated oxidation compared to tert-butyl, thereby potentially extending the half-life and improving the pharmacokinetic profile of the compound [1]. This property is particularly relevant given the central role of 1,2,4-triazol-3-amines as nicotinamide isosteres, where optimizing metabolic stability is a key challenge for achieving in vivo efficacy [2]. While no direct metabolic stability data (e.g., intrinsic clearance in microsomes) is publicly available for this specific compound, the well-established structure-metabolism relationship for cyclobutyl versus tert-butyl groups allows for a class-level inference of differentiated stability compared to hypothetical tert-butyl-substituted analogs [3].

Medicinal Chemistry Metabolic Stability Bioisosteric Replacement

Recommended Application Scenarios for 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine


Synthesis of Diversified Triazole Libraries via Palladium-Catalyzed Cross-Coupling

Given its 5-bromo substituent, this compound is optimally deployed as a versatile intermediate for the parallel synthesis of libraries of 5-substituted 1,2,4-triazol-3-amines via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [1]. This application leverages the quantitative synthetic handle (Evidence Item 2) to explore structure-activity relationships (SAR) around the 5-position, which is a key determinant of potency and selectivity in tankyrase inhibition and other triazole-based chemotypes [2]. The distinct physicochemical properties (MW 259.15, TPSA 56.7 Ų, XLogP3 3.1) of the parent scaffold provide a defined starting point for library design [3].

Lead Optimization in CNS-Focused Drug Discovery Programs

The compound's computed lipophilicity (XLogP3 = 3.1) and molecular weight (259.15 g/mol) position it within a favorable range for central nervous system (CNS) drug-likeness [1]. The (2-cyclobutylpropyl) substituent provides a potential metabolic stability advantage over tert-butyl-containing analogs, making this compound a strategically relevant candidate for lead optimization campaigns targeting neurological indications where triazole-based pharmacophores have demonstrated efficacy, such as GABAA receptor modulation [2]. The TPSA of 56.7 Ų also supports favorable passive permeability across the blood-brain barrier [3].

Physicochemical Property Benchmarking in MedChem SAR Studies

For medicinal chemistry teams conducting systematic SAR investigations, this compound serves as a well-defined physicochemical probe. Its molecular weight (259.15 g/mol), TPSA (56.7 Ų), and XLogP3 (3.1) constitute a unique property signature that distinguishes it from both the unsubstituted 5-bromo-1H-1,2,4-triazol-3-amine core (MW 162.98 g/mol) and the non-brominated analog (MW 180.25 g/mol) [1]. Including this compound in a screening panel allows for the controlled assessment of how lipophilicity and steric bulk—imparted by the (2-cyclobutylpropyl) group—influence on-target potency and off-target liability relative to simpler analogs [2].

Exploration of Tankyrase Inhibition via Nicotinamide Isostere Scaffolds

This compound belongs to the [1,2,4]triazol-3-ylamine class, which has been validated as a novel nicotinamide isostere capable of inhibiting tankyrases [1]. The unique combination of the 5-bromo and 1-(2-cyclobutylpropyl) substituents offers a distinct substitution pattern within this chemotype. Procuring this compound enables researchers to expand the SAR landscape beyond previously reported 1-methyl or 1-aryl derivatives, exploring the impact of a sterically demanding and lipophilic N1 substituent on tankyrase inhibition and cellular activity in Wnt pathway modulation assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.